molecular formula C9H13N3S B13806994 1-Isopropyl-3-(2-pyridyl)-2-thiourea CAS No. 60560-45-4

1-Isopropyl-3-(2-pyridyl)-2-thiourea

Cat. No.: B13806994
CAS No.: 60560-45-4
M. Wt: 195.29 g/mol
InChI Key: VOUIBGCNFWNXSC-UHFFFAOYSA-N
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Description

Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is an organic compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to two organic substituents. This particular compound features a pyridinyl group and an isopropyl group attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) typically involves the reaction of isopropylamine with 2-chloropyridine to form N-(1-methylethyl)-2-pyridinamine. This intermediate is then reacted with thiophosgene to yield the desired thiourea compound. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and the use of a solvent like dichloromethane or chloroform. The reaction is typically carried out at low temperatures to prevent decomposition of the thiophosgene.

Industrial Production Methods

In an industrial setting, the production of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the reaction conditions and improving the yield of the product. The purification of the compound is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The pyridinyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran or ether.

    Substitution: Electrophilic substitution reactions may require catalysts such as iron(III) chloride or aluminum chloride, and are usually performed under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the pyridinyl group.

Scientific Research Applications

Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and as a stabilizer in certain chemical processes.

Mechanism of Action

The mechanism of action of Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The pathways involved may include the modulation of signal transduction processes and the regulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Thiourea, N,N’-bis(1-methylethyl)
  • Thiourea, N-(1-methylethyl)-N-(5-methyl-2-pyridinyl)
  • Thiourea, N-(1-methylethyl)-N’-3-pyridinyl

Uniqueness

Thiourea, N-(1-methylethyl)-N-2-pyridinyl-(9CI) is unique due to the specific positioning of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties, such as enhanced binding affinity to certain enzymes or receptors, compared to other thiourea derivatives.

Properties

CAS No.

60560-45-4

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

1-propan-2-yl-3-pyridin-2-ylthiourea

InChI

InChI=1S/C9H13N3S/c1-7(2)11-9(13)12-8-5-3-4-6-10-8/h3-7H,1-2H3,(H2,10,11,12,13)

InChI Key

VOUIBGCNFWNXSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NC1=CC=CC=N1

Origin of Product

United States

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